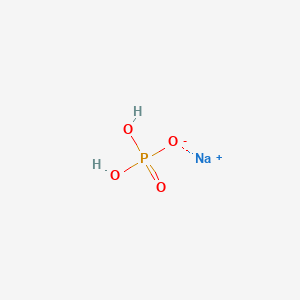
(3S)-3-amino-1-hydroxy-1,2,3,4-tetrahydroquinolin-2-one
Overview
Description
PF-04859989 hydrochloride is a brain-penetrant, irreversible inhibitor of kynurenine aminotransferase II. This enzyme is responsible for the synthesis of kynurenic acid in the brain, which has been implicated in several psychiatric and neurological disorders, including schizophrenia and bipolar disorder . PF-04859989 hydrochloride is highly selective for kynurenine aminotransferase II over other isozymes, making it a valuable tool in neuroscience research .
Mechanism of Action
Target of Action
PF-04859989 primarily targets Kynurenine Aminotransferase II (KAT II) . KAT II is an enzyme responsible for most of the brain synthesis of kynurenic acid . This enzyme plays a crucial role in the kynurenine pathway, a major route of tryptophan metabolism .
Mode of Action
PF-04859989 acts as an irreversible inhibitor of KAT II . It binds to KAT II and inhibits its activity, thereby reducing the production of kynurenic acid in the brain . The IC50 values of PF-04859989 for human KAT II (hKAT II) and rat KAT II (rKAT II) are 23 nM and 263 nM, respectively . It is selective for KAT II over human KAT I, KAT III, and KAT IV .
Biochemical Pathways
The primary biochemical pathway affected by PF-04859989 is the kynurenine pathway . By inhibiting KAT II, PF-04859989 reduces the conversion of kynurenine to kynurenic acid, a crucial metabolite in the human brain . This modulation of the kynurenine pathway can impact several central nervous system (CNS) diseases .
Result of Action
The inhibition of KAT II by PF-04859989 leads to a decrease in the synthesis of kynurenic acid in the brain . Kynurenic acid has been implicated in several psychiatric and neurological disorders, including schizophrenia and bipolar disorder, and is thought to impair cognitive function . Therefore, the action of PF-04859989 could potentially have therapeutic effects in these conditions.
Biochemical Analysis
Biochemical Properties
(3S)-3-amino-1-hydroxy-1,2,3,4-tetrahydroquinolin-2-one interacts with the enzyme kynurenine aminotransferase II (KAT II). It has IC50 values of 23 nM for hKAT II and 263 nM for rKAT II . This compound is selective for KAT II over human KAT I, KAT III, and KAT IV .
Cellular Effects
The effects of this compound on cellular processes are primarily mediated through its inhibition of KAT II . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with KAT II, leading to enzyme inhibition . This can result in changes in gene expression and other downstream effects .
Dosage Effects in Animal Models
In animal models, this compound has been shown to reduce brain kynurenic acid by 50% at a dose of 10 mg/kg
Metabolic Pathways
This compound is involved in the kynurenine pathway, where it interacts with the enzyme KAT II
Preparation Methods
The synthesis of PF-04859989 hydrochloride involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired selectivity and potency. The synthetic route typically involves the use of various reagents and catalysts under controlled conditions to ensure high yield and purity . Industrial production methods may involve scaling up these reactions using optimized conditions to produce the compound in larger quantities .
Chemical Reactions Analysis
PF-04859989 hydrochloride undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but typically include modified versions of the core structure with different functional groups .
Scientific Research Applications
PF-04859989 hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a tool to study the mechanisms of enzyme inhibition and to develop new inhibitors with improved selectivity and potency . In biology, it is used to investigate the role of kynurenine aminotransferase II in various physiological and pathological processes . In medicine, it has potential therapeutic applications for the treatment of psychiatric and neurological disorders . In industry, it is used in the development of new drugs and as a reference compound for quality control .
Comparison with Similar Compounds
PF-04859989 hydrochloride is unique in its high selectivity for kynurenine aminotransferase II over other isozymes . Similar compounds include other inhibitors of kynurenine aminotransferase II, such as PF-2545920 hydrochloride, PF-06412154 hydrochloride, and PF-04455242 hydrochloride . These compounds share similar mechanisms of action but differ in their selectivity, potency, and pharmacokinetic properties .
Properties
IUPAC Name |
(3S)-3-amino-1-hydroxy-3,4-dihydroquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c10-7-5-6-3-1-2-4-8(6)11(13)9(7)12/h1-4,7,13H,5,10H2/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTRYTZFJVVZAF-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C2=CC=CC=C21)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C(=O)N(C2=CC=CC=C21)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34783-48-7 | |
| Record name | (3S)-3-amino-1-hydroxy-1,2,3,4-tetrahydroquinolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[(4-fluorophenyl)methoxy]-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyridin-2-one](/img/structure/B1662363.png)
![Acetamide, N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[6-(4-methoxy-1-piperidinyl)-2-pyridinyl]-4-pyrimidinyl]-](/img/structure/B1662364.png)

![N-1-[(3-4(-Ethoxyphenyl)-3,4-dihydro-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(3-pyridinylmethyl)-4-(trifluoromethoxy)benzeneacetamide](/img/structure/B1662368.png)

![N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B1662371.png)



